N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring, diethoxybenzene moiety, and a sulfonamide group, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the benzodioxole ring This can be achieved through the reaction of catechol with chloroform in the presence of a base
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into cellular mechanisms and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the synthesis of novel antibiotics.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: This compound shares the benzodioxole ring but lacks the diethoxybenzene and sulfonamide groups.
N-(1,3-benzodioxol-5-ylmethyl)-benzenesulfonamide: Similar to the target compound but without the diethoxybenzene group.
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide: A close analog with methoxy groups instead of ethoxy groups.
Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide stands out due to its combination of the benzodioxole ring, diethoxybenzene moiety, and sulfonamide group. This unique structure provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-3-22-15-8-6-14(10-18(15)23-4-2)26(20,21)19-11-13-5-7-16-17(9-13)25-12-24-16/h5-10,19H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEUULGILMERTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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